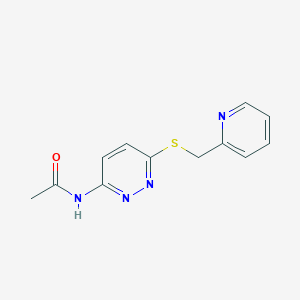

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c1-9(17)14-11-5-6-12(16-15-11)18-8-10-4-2-3-7-13-10/h2-7H,8H2,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJCTAZLHCDLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)acetamide typically involves the reaction of pyridine derivatives with pyridazine intermediates. One common method involves the nucleophilic substitution of a pyridazine derivative with a pyridin-2-ylmethylthiol group under mild conditions . The reaction is usually carried out in an organic solvent such as toluene, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups on the pyridazine ring can be reduced to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyridazine ring.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It has been investigated for its potential cytotoxic activity against cancer cell lines.

Biological Studies: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.

Materials Science: Its unique structure allows it to be used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: Pyridazine-Thioether-Acetamide Derivatives

The compound shares structural motifs with pyridazine-based thioether-acetamide analogs. Key comparisons include:

a) 2-[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide ()

- Core Structure : Pyridazin-3-yl ring.

- Thio Substituent : 4-Methylphenyl at position 4.

- Acetamide Substituent : Oxolan-2-ylmethyl (tetrahydrofurfuryl) group.

- Key Differences : The target compound replaces the 4-methylphenyl with a pyridin-2-ylmethyl group and lacks the oxolane modification on the acetamide nitrogen. This substitution may influence solubility and receptor-binding affinity due to pyridine’s basicity versus phenyl’s hydrophobicity .

b) LBJ-03: 2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide ()

- Core Structure: Phenyl ring (non-pyridazine).

- Thio Substituent: 3-Cyanopyridin-2-yl.

- Acetamide Substituent : 4-Fluorophenyl.

- Key Differences: While LBJ-03 shares the thioether-acetamide framework, its phenyl core and fluorophenyl/cyanopyridyl substituents differ from the pyridazine-pyridine system of the target compound. Such variations could impact metabolic stability and target selectivity, as fluorinated and cyanated groups often enhance lipophilicity and enzyme inhibition .

Pyridazinone-Based Derivatives ()

Compounds like N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) exhibit:

- Core Structure: Pyridazinone (6-oxo-1,6-dihydropyridazine).

- Thio Substituent : 4-(Methylthio)benzyl.

- Acetamide Substituent : 4-Bromophenyl.

- Key Differences: The pyridazinone core introduces a ketone group, altering electronic properties compared to the fully aromatic pyridazine in the target compound. The benzyl-thioether and bromophenyl groups may confer distinct pharmacokinetic profiles, such as increased oxidative metabolism susceptibility .

Comparison with Analog Syntheses

- LBJ Series: Uses nucleophilic aromatic substitution (e.g., 2-chloro-3-cyanopyridine + thiolate intermediates) with moderate yields (40–46%) .

- Compounds : Employ multi-step sequences, including Lawesson’s reagent for thioamide formation and Suzuki couplings for aryl modifications, with yields varying widely (10–99.9%) .

Pharmacological and Physicochemical Implications (Inferred)

While biological data for the target compound are unavailable, structural analogs provide insights:

- IDO1 Inhibition: LBJ-03 and related cyanopyridine derivatives inhibit indoleamine-2,3-dioxygenase 1 (IDO1), a cancer immunotherapy target. The target’s pyridine-thioether system may similarly modulate enzyme activity but require validation .

- Metabolic Stability : Thioether linkages are prone to oxidation, but aromatic pyridine/pyridazine cores may slow degradation compared to alkyl-thioethers .

Tabular Comparison of Key Compounds

Biological Activity

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 274.34 g/mol. The compound features a pyridazinyl core linked to a pyridinylmethylthio group, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Formation of the Pyridazinyl Core : Utilizing appropriate precursors to construct the pyridazine structure.

- Thioether Linkage : Introducing the thioether bridge through nucleophilic substitution reactions.

- Acetamide Group Addition : Finalizing the structure by attaching the acetamide moiety.

Optimization of synthesis parameters such as temperature, solvent choice, and reaction time is crucial for achieving high yield and purity.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazine and thioether compounds have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar activity.

2. Anticancer Potential

Preliminary studies suggest that this compound may act as an inhibitor of specific cancer-related pathways. It could potentially inhibit enzymes involved in tumor growth, making it a candidate for further development in cancer therapy.

The compound's mechanism likely involves interaction with biological targets such as enzymes or receptors critical in disease processes. For example:

- Inhibition of specific kinases or proteases.

- Modulation of signaling pathways related to inflammation or cell proliferation.

Case Studies and Research Findings

Therapeutic Applications

Given its structural characteristics and preliminary biological activity findings, this compound may have various applications:

- Antimicrobial Agents : Development as a new class of antibiotics or antifungals.

- Cancer Therapeutics : Further investigation into its role as an anticancer agent targeting specific pathways.

- Inflammatory Disorders : Potential use in modulating inflammatory responses due to its interaction with relevant biological pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)acetamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridazine core. Key steps include thioether formation between pyridin-2-ylmethanethiol and a halogenated pyridazin-3-yl precursor (e.g., 6-chloropyridazine). Optimize yield by:

- Using polar aprotic solvents (DMF or DMSO) to enhance nucleophilic substitution reactivity .

- Maintaining temperatures between 60–80°C to balance reaction rate and byproduct suppression .

- Employing HPLC to monitor intermediate purity and column chromatography for final purification .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to verify connectivity of the pyridazine, thioether, and acetamide moieties. IR spectroscopy can confirm functional groups (e.g., C=O stretch at ~1650 cm) .

- Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular weight validation and HPLC (C18 column, UV detection) to ensure >95% purity .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer :

- Store at –20°C under inert gas (N) to prevent oxidation of the thioether group .

- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) to enhance its pharmacological profile?

- Methodological Answer :

- Analog Synthesis : Introduce substituents on the pyridin-2-ylmethyl group (e.g., halogens, methyl) and compare bioactivity. Use Suzuki coupling for aromatic diversification .

- Biological Testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR) and assess IC values. Correlate substituent electronic properties (Hammett constants) with activity trends .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity via HPLC .

- Orthogonal Validation : Combine apoptosis assays (Annexin V/PI staining) with caspase-3 activation Western blots to confirm mechanistic consistency .

Q. How can computational chemistry predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with X-ray structures of target proteins (e.g., PARP-1). Focus on interactions between the pyridazine ring and catalytic residues .

- Molecular Dynamics (MD) : Simulate binding stability (AMBER force field, 100 ns) to identify critical hydrogen bonds and hydrophobic contacts .

Q. What experimental approaches elucidate the mechanism of action in complex biological systems?

- Methodological Answer :

- Target Deconvolution : Employ affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .

- Pathway Analysis : RNA-seq profiling of treated vs. untreated cells to map differentially expressed genes (e.g., p53 or NF-κB pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.